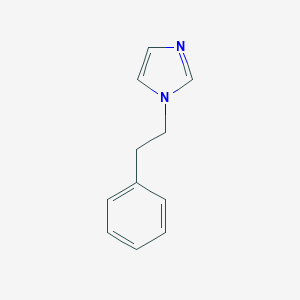
1-phenethyl-1H-imidazole
Cat. No. B042225
Key on ui cas rn:
49823-14-5
M. Wt: 172.23 g/mol
InChI Key: SSENHTOBLYRWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07943650B2
Procedure details


Under an atmosphere of N2, a mixture of imidazole (788 mg, 11.57 mmol, 2.1 equiv) and potassium carbonate (370 mg, 2.68 mmol, 1 equiv) in dry THF (18 mL) was stirred at rt for 10 min. To this was added a solution of (2-bromoethyl)benzene (1.00 g, 5.40 mmol, 1 equiv) in THF (1 mL) and the mixture was heated at reflux temperature for 14 h. The mixture was filtered and the filtrate was concentrated to a clear oil. The oil was dissolved in CH2Cl2 and the organic phase was washed with water (2×). The CH2Cl2 layer was then extracted with dilute aqueous HCl (3×). The aqueous extract was then neutralized with solid NaHCO3, and the free base extracted using CH12Cl2 (3×). The combined organic extracts were dried Na2SO4) and concentrated. High-vacuum drying gave QC-207 (420 mg, 2.44 mmol, 45%) as a clear oil: 1H NMR (400 MHz, CDCl3): δ 3.05 (t, J=7.0 Hz, 2H), 4.17 (t, J=7.0 Hz, 2H), 6.83 (s, 1H), 7.01-7.09 (m, 3H), 7.22-7.34 (m, 4H); 13C NMR (100 Adz, CDCl3): δ 38.0, 48.6, 118.9, 127.1, 128.7, 128.9, 129.6, 137.2, 137.6.





Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1COCC1>[CH2:13]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
788 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
370 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at rt for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 14 h
|
|
Duration
|
14 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to a clear oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with water (2×)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The CH2Cl2 layer was then extracted with dilute aqueous HCl (3×)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous extract
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the free base extracted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
High-vacuum drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave QC-207 (420 mg, 2.44 mmol, 45%) as a clear oil
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
